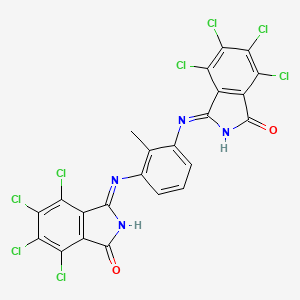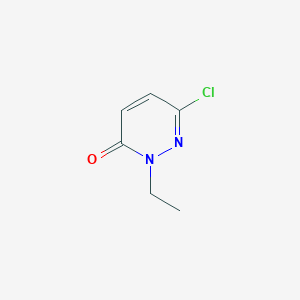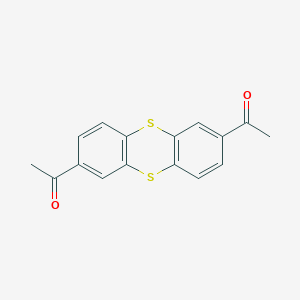
1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one)
Descripción general
Descripción
1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one), also known as TTE, is a sulfur-containing organic compound that has gained significant attention in the field of organic chemistry due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. TTE has been used in various applications, including as a building block in the synthesis of organic materials and as a fluorescent probe for biological studies.
Mecanismo De Acción
The mechanism of action of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) is not fully understood, but it is believed to involve the formation of a charge-transfer complex with the target molecule. This complex results in a change in the electronic properties of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one), leading to a fluorescence emission. The selectivity of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) for certain molecules is thought to be due to the specific interactions between the thianthrene core and the target molecule.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one), as it has primarily been used in vitro. However, it has been shown to have low toxicity in mammalian cells and has been used as a fluorescent probe in live cells. 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) has also been used in the detection of reactive oxygen species, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) is its high fluorescence quantum yield, which makes it a sensitive probe for detecting biomolecules. It also has a high molar extinction coefficient, which allows for low concentrations to be detected. However, 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) has limited solubility in aqueous solutions, which can limit its use in biological studies. Additionally, the synthesis of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) is relatively complex and can be time-consuming.
Direcciones Futuras
There are several future directions for the use of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) in scientific research. One area of interest is the development of new synthetic methods for 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) that improve the yield and purity of the product. Another area of interest is the modification of 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) to improve its solubility in aqueous solutions, which would expand its use in biological studies. 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) could also be used in the development of new materials for optoelectronics and sensing applications. Finally, 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) could be used in the development of new fluorescent probes for studying biological processes.
Aplicaciones Científicas De Investigación
1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) has been used in various scientific research applications, including as a fluorescent probe for biological studies. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying their interactions. 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) has also been used in the synthesis of organic materials, such as conjugated polymers and dendrimers, due to its unique electronic properties. These materials have potential applications in optoelectronics, photovoltaics, and sensing.
Propiedades
IUPAC Name |
1-(7-acetylthianthren-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S2/c1-9(17)11-3-5-13-15(7-11)19-14-6-4-12(10(2)18)8-16(14)20-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVHFQKUCJQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578683 | |
| Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50314-39-1 | |
| Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B3370597.png)
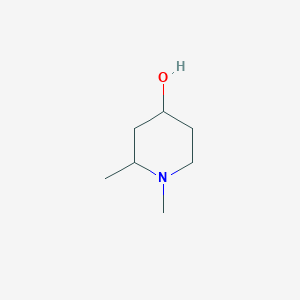
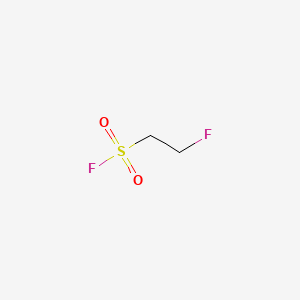
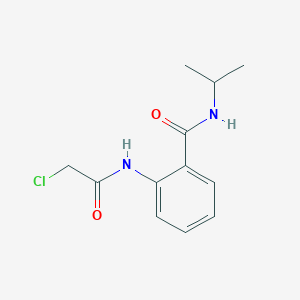
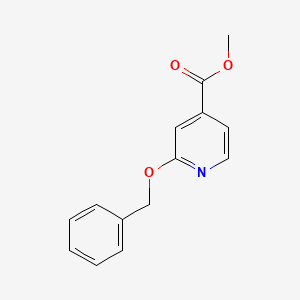


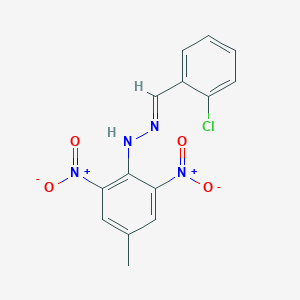
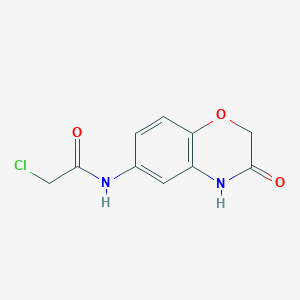
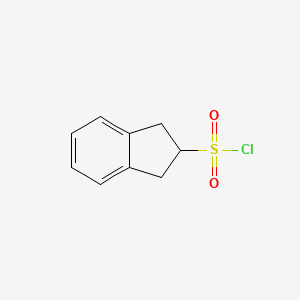
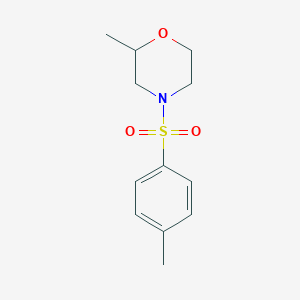
![N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine](/img/structure/B3370689.png)
